molecular formula C16H17N3O2 B10886831 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-2,5-dione

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-2,5-dione

Cat. No.: B10886831
M. Wt: 283.32 g/mol
InChI Key: IRWFASZPKMUHLB-UHFFFAOYSA-N
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Description

1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione typically involves the reaction of benzyl-substituted pyrazole with maleic anhydride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced by other groups.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione lies in its specific substitution pattern and the resulting biological and electronic properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H17N3O2/c1-11-16(19-14(20)8-9-15(19)21)12(2)18(17-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3

InChI Key

IRWFASZPKMUHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)N3C(=O)CCC3=O

Origin of Product

United States

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